molecular formula C20H19N3O2S B11435937 3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435937
M. Wt: 365.5 g/mol
InChI Key: CRVWJPAAJIIWMS-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group

Preparation Methods

The synthesis of 3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl and 2-methylphenyl precursors. These precursors are then subjected to a series of reactions, including cyclization and condensation, to form the pyrido[2,1-b][1,3,5]thiadiazine core.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .

Scientific Research Applications

3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other biochemical techniques .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives, such as:

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H19N3O2S/c1-14-5-2-3-7-16(14)17-9-19(24)23-12-22(11-15-6-4-8-25-15)13-26-20(23)18(17)10-21/h2-8,17H,9,11-13H2,1H3

InChI Key

CRVWJPAAJIIWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4

Origin of Product

United States

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